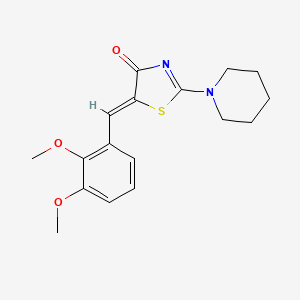
N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CNMA and has been synthesized through different methods.
科学研究应用
CNMA has been found to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. It has also been used in the synthesis of new materials, such as polymers and dendrimers. CNMA has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of CNMA is not fully understood. However, it has been suggested that CNMA may act by binding to specific targets in cells, leading to the inhibition of various cellular processes. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. CNMA has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
CNMA has been found to have biochemical and physiological effects on various systems in the body. It has been found to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. CNMA has also been found to exhibit anti-inflammatory activity, which may be beneficial in treating inflammatory diseases. Additionally, CNMA has been found to exhibit neuroprotective activity, which may be beneficial in treating neurodegenerative diseases.
实验室实验的优点和局限性
CNMA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Additionally, CNMA has been found to exhibit low toxicity, making it a suitable compound for biological studies. However, there are also limitations to using CNMA in lab experiments. CNMA has limited solubility in water, which may make it difficult to use in aqueous solutions. Additionally, CNMA may exhibit non-specific binding to proteins, which may affect the accuracy of experimental results.
未来方向
There are several future directions for research on CNMA. One potential direction is to investigate the potential use of CNMA as a fluorescent probe for the detection of other metal ions. Another potential direction is to investigate the potential use of CNMA in the synthesis of new materials, such as metal-organic frameworks. Additionally, further research is needed to fully understand the mechanism of action of CNMA and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, CNMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through different methods and has been found to exhibit antimicrobial activity, antioxidant activity, anti-inflammatory activity, and neuroprotective activity. CNMA has several advantages for lab experiments, but also has limitations. There are several future directions for research on CNMA, including investigating its potential use as a fluorescent probe and in the synthesis of new materials, as well as further understanding its mechanism of action and potential applications in disease treatment.
合成方法
CNMA can be synthesized through different methods, including the Knoevenagel condensation reaction and the Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of 3-chloro-4-methylbenzaldehyde and 4-nitrobenzaldehyde with acetic anhydride in the presence of piperidine as a catalyst. The reaction mixture is then refluxed in ethanol to yield CNMA. The Suzuki coupling reaction involves the reaction of 3-chloro-4-methylphenylboronic acid and 4-nitrophenylboronic acid with acryloyl chloride in the presence of palladium catalyst and triethylamine. The reaction mixture is then refluxed in toluene to yield CNMA.
属性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-2-6-13(10-15(11)17)18-16(20)9-5-12-3-7-14(8-4-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXMRXSOHJJQRC-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
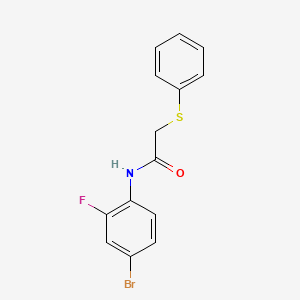
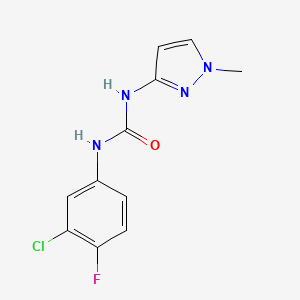
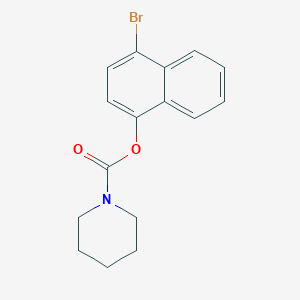
![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)


![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)
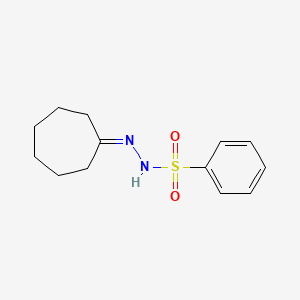
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)

